

Application Notes and Protocols for 4-Methylenecyclohexylmethanol in Synthetic Chemistry

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Compound of Interest

Compound Name: *4-Methylenecyclohexylmethanol*

Cat. No.: *B087033*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of **4-methylenecyclohexylmethanol**, a versatile building block in organic synthesis. The protocols outlined below are designed to be a starting point for laboratory experimentation and can be adapted and optimized for specific research and development needs. The unique structure of **4-methylenecyclohexylmethanol**, featuring a primary alcohol and an exocyclic double bond, allows for a variety of chemical modifications, making it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications.

Oxidation of 4-Methylenecyclohexylmethanol to 4-Methylenecyclohexanecarbaldehyde

The selective oxidation of the primary alcohol in **4-methylenecyclohexylmethanol** to the corresponding aldehyde is a fundamental transformation. This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant overoxidation to the carboxylic acid, while preserving the exocyclic double bond.

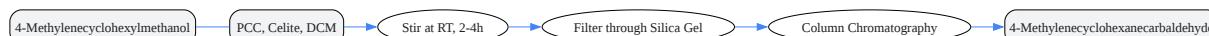
Experimental Protocol:

A solution of **4-methylenecyclohexylmethanol** (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added to a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) and celite in anhydrous DCM at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-methylenecyclohexanecarbaldehyde.

Data Presentation:

Reactant/Product	Molecular Weight (g/mol)	Stoichiometric Ratio	Moles (mmol)	Weight/Volume
4-Methylenecyclohexylmethanol	126.20[1][2]	1.0	10	1.26 g
Pyridinium chlorochromate (PCC)	215.56	1.5	15	3.23 g
Dichloromethane (DCM)	84.93	Solvent	-	100 mL
Product:				
4-Methylenecyclohexanecarbaldehyde	124.18	-	-	Variable

Logical Workflow for Oxidation:



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Caption: Workflow for the oxidation of **4-Methylenecyclohexylmethanol**.

Esterification of 4-Methylenecyclohexylmethanol with Acetic Anhydride

Esterification of the primary alcohol group can be achieved under mild conditions using acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP). This reaction is typically high-yielding and proceeds cleanly at room temperature.

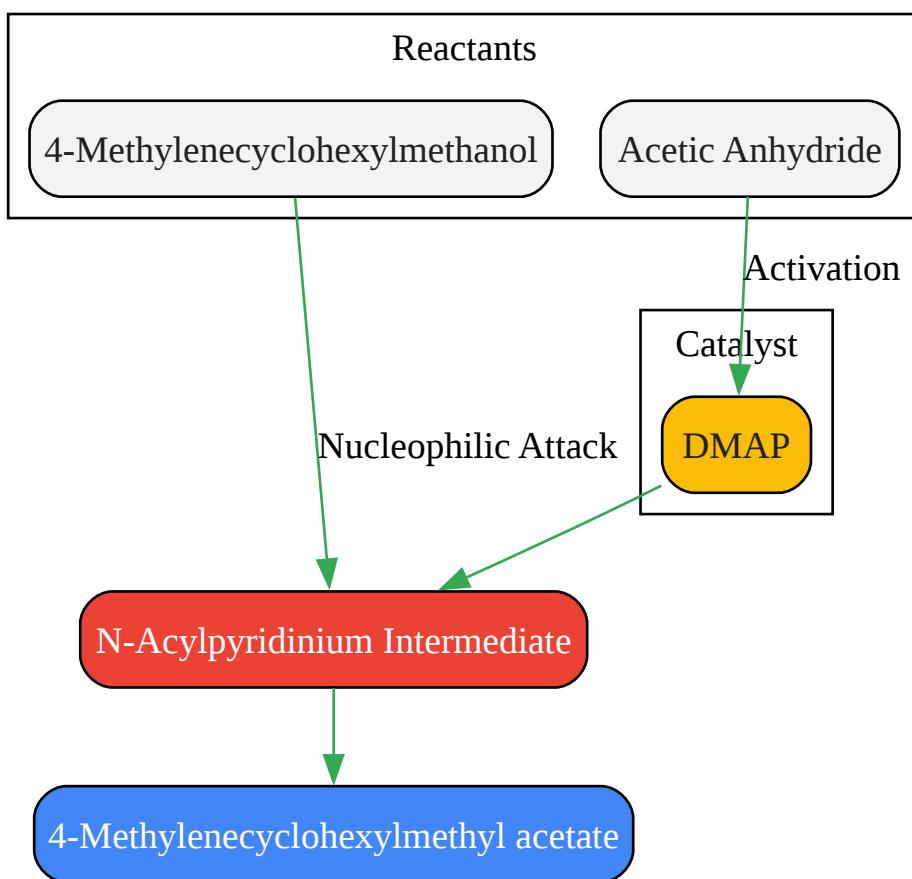
Experimental Protocol:

To a solution of **4-methylenecyclohexylmethanol** (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added acetic anhydride (1.2 eq) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 3-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 4-methylenecyclohexylmethyl acetate, can be purified by column chromatography if necessary.

Data Presentation:

Reactant/Product	Molecular Weight (g/mol)	Stoichiometric Ratio	Moles (mmol)	Weight/Volume
4-				
Methylenecyclohexylmethanol	126.20[1][2]	1.0	10	1.26 g
Acetic Anhydride	102.09	1.2	12	1.11 mL
Triethylamine	101.19	1.5	15	2.09 mL
4-				
Dimethylaminopyridine (DMAP)	122.17	0.1	1	122 mg
Dichloromethane (DCM)	84.93	Solvent	-	50 mL
Product:				
4-				
Methylenecyclohexylmethyl acetate	168.24	-	-	Variable

Signaling Pathway for Catalytic Esterification:

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Caption: Catalytic cycle of DMAP in esterification.

Williamson Ether Synthesis with Benzyl Bromide

The hydroxyl group of **4-methylenecyclohexylmethanol** can be converted to an ether linkage via the Williamson ether synthesis. This protocol describes the reaction with benzyl bromide using a strong base, such as sodium hydride, to deprotonate the alcohol.

Experimental Protocol:

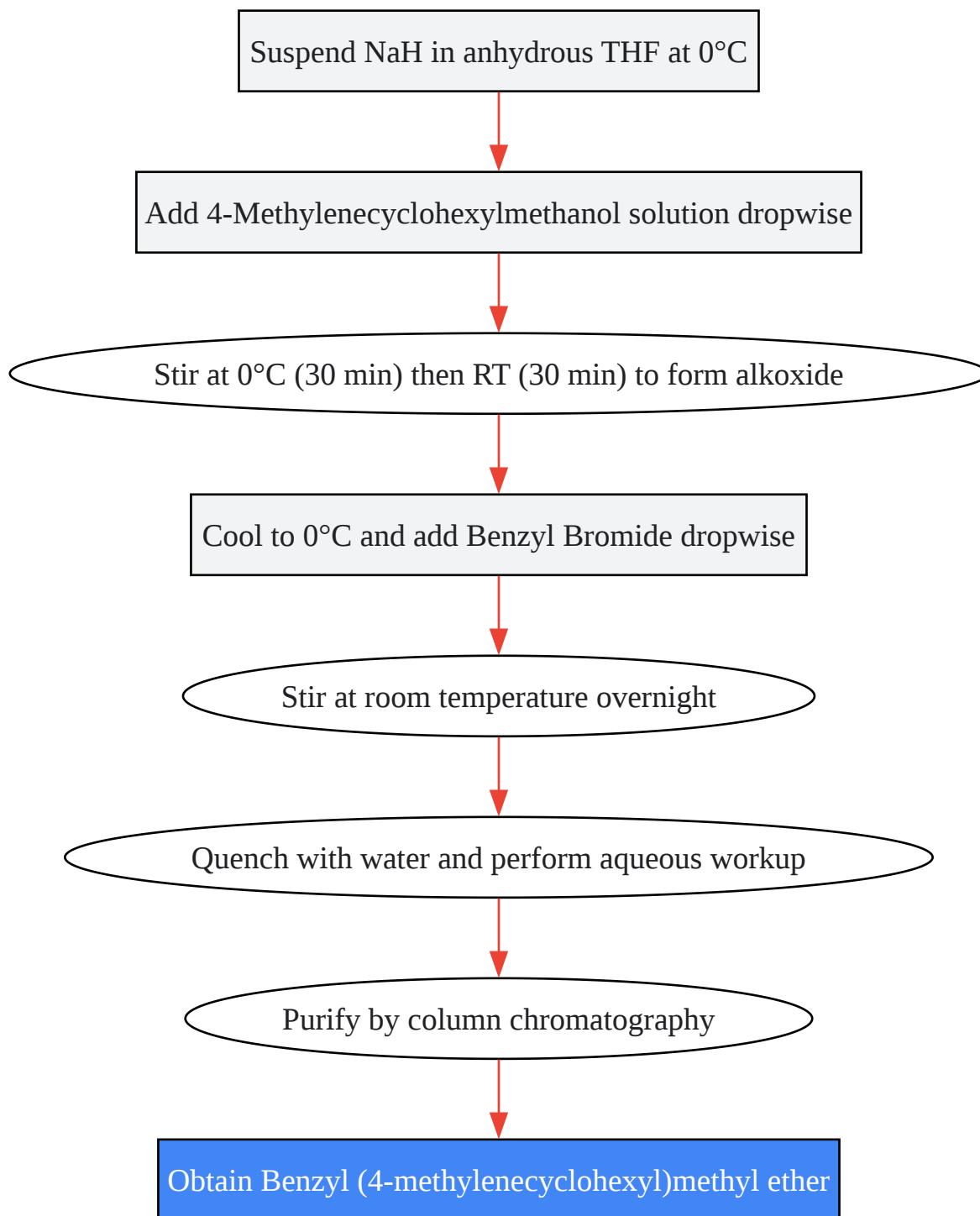
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of **4-methylenecyclohexylmethanol** (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes. The reaction mixture is cooled back to 0 °C,

and benzyl bromide (1.1 eq) is added dropwise. The reaction is then stirred at room temperature overnight. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product, benzyl (4-methylenecyclohexyl)methyl ether, is purified by column chromatography.

Data Presentation:

Reactant/Product	Molecular Weight (g/mol)	Stoichiometric Ratio	Moles (mmol)	Weight/Volume
4-Methylenecyclohexylmethanol	126.20[1][2]	1.0	10	1.26 g
Sodium Hydride (60%)	24.00 (as 100%)	1.2	12	0.48 g
Benzyl Bromide	171.04	1.1	11	1.31 mL
Tetrahydrofuran (THF)	72.11	Solvent	-	33 mL
<hr/>				
Product:				
Benzyl (4-methylenecyclohexyl)methyl ether	216.32	-	-	Variable

Experimental Workflow for Ether Synthesis:



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Caption: Step-by-step workflow for Williamson ether synthesis.

These protocols provide a foundation for the chemical modification of **4-methylenecyclohexylmethanol**. Researchers are encouraged to adapt these methods to their

specific synthetic targets and to thoroughly characterize all products using appropriate analytical techniques such as NMR, IR, and mass spectrometry. The versatility of this starting material makes it an attractive candidate for the development of new chemical entities in various fields, including drug discovery.[3][4]

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